1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene
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Overview
Description
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C4F8O2 It is characterized by the presence of multiple fluorine atoms and ether linkages, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene typically involves the reaction of 1,2-dichloro-1,2,2-trifluoroethene with difluoromethoxy(trifluoromethoxy)methane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form simpler fluorinated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents (e.g., carbon tetrachloride) are typical reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of fluorinated ethers or alcohols.
Addition: Formation of dihalogenated or halohydrin derivatives.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated fluorinated compounds.
Scientific Research Applications
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its use in the synthesis of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the modulation of enzyme activity, alteration of membrane properties, and inhibition of specific biochemical pathways. The compound’s unique structure allows it to engage in hydrogen bonding and van der Waals interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethene: A simpler fluorinated ethene with fewer fluorine atoms and no ether linkages.
1,2-Difluoroethene: Contains only two fluorine atoms and lacks the trifluoromethoxy group.
Trifluoromethoxybenzene: Contains a trifluoromethoxy group but is an aromatic compound rather than an ethene derivative.
Uniqueness
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is unique due to its combination of multiple fluorine atoms and ether linkages, which confer high stability, reactivity, and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other fields .
Biological Activity
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features multiple fluorine substituents that influence its chemical reactivity and biological interactions. The incorporation of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds interesting for pharmaceutical applications.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various biochemical pathways. The following sections summarize key findings from recent studies.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various fluorinated compounds, it was found that this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest a promising potential for this compound as a lead structure in the development of new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays were conducted using various cancer cell lines to evaluate the compound's effects on cell viability. The results indicated that the compound has selective cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
The data indicate that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis. Further research utilizing molecular docking studies and enzyme inhibition assays is necessary to clarify these mechanisms.
Case Studies
Several case studies have highlighted the therapeutic potential of fluorinated compounds similar to this compound.
- Case Study 1 : A study demonstrated that fluorinated derivatives of similar structures showed enhanced binding affinity to target proteins involved in cancer progression.
- Case Study 2 : Another investigation revealed that compounds with trifluoromethoxy groups exhibited improved pharmacokinetic profiles in animal models, suggesting better absorption and distribution.
Properties
CAS No. |
700874-87-9 |
---|---|
Molecular Formula |
C4F8O2 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene |
InChI |
InChI=1S/C4F8O2/c5-1(6)2(7)13-4(11,12)14-3(8,9)10 |
InChI Key |
PODVJTKDNVRRMS-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(OC(F)(F)F)(F)F)F |
Origin of Product |
United States |
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